{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid
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Overview
Description
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid is a chemical compound that features a unique structure combining phenyl, pyridinyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylprop-2-en-1-yl bromide with pyridine-3-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, influencing cellular pathways and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like picolinic acid and nicotinic acid share the pyridinyl group.
Phenyl derivatives: Compounds such as benzoic acid and phenylacetic acid share the phenyl group.
Sulfanyl compounds: Compounds like thioglycolic acid and thiomalic acid share the sulfanyl group.
Uniqueness
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid is unique due to its combination of phenyl, pyridinyl, and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89667-93-6 |
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Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(3-phenyl-3-pyridin-3-ylprop-2-enyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H15NO2S/c18-16(19)12-20-10-8-15(13-5-2-1-3-6-13)14-7-4-9-17-11-14/h1-9,11H,10,12H2,(H,18,19) |
InChI Key |
YTTUWIXSOZSODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCSCC(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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